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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with long non-

coding RNA (lncRNA) expression data from different platforms, such as microarrays and RNA-

sequencing (RNA-seq).

Frequently Asked Questions (FAQs)
Q1: Why is normalization of lncRNA expression data necessary, especially when working with

different platforms?

A1: Normalization is a critical step in analyzing lncRNA expression data to remove systematic

technical variations while preserving true biological differences.[1] LncRNAs often have lower

expression levels compared to messenger RNAs (mRNAs), making them more susceptible to

technical noise.[2][3] When combining data from different platforms, such as microarrays and

RNA-seq, normalization is essential to address platform-specific biases, differences in data

distribution, and batch effects.[4][5] Failure to normalize can lead to inaccurate conclusions in

downstream analyses like differential expression and biomarker discovery.[6]

Q2: What are the main challenges in normalizing lncRNA data across platforms?

A2: Several challenges complicate the normalization of lncRNA data from different platforms:

Low Expression Levels: LncRNAs are often expressed at low levels, which can be close to

the detection limit of the technology, leading to higher measurement variability.[2][3]
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Platform-Specific Biases: Microarrays and RNA-seq have inherent differences in their

chemistry, probe design, and data generation processes, resulting in systematic variations.

Batch Effects: Experiments performed at different times, by different personnel, or with

different reagent lots can introduce non-biological variations known as batch effects.

Lack of a "Gold Standard" Normalization Method: There is no single normalization method

that is universally optimal for all lncRNA cross-platform studies. The choice of method

depends on the specific datasets and the research question.[7]

Q3: What are the most common normalization methods for lncRNA data from microarrays and

RNA-seq?

A3: For lncRNA data, several normalization methods are commonly used, adapted from mRNA

expression analysis.
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Platform Normalization Method Description

Microarray Quantile Normalization

Assumes the overall

distribution of intensities is

similar across arrays and

forces the data into the same

distribution.[4]

Robust Multi-array Average

(RMA)

A multi-step process for

Affymetrix arrays that includes

background correction,

normalization, and

summarization.

RNA-seq Transcripts Per Million (TPM)

Normalizes for both

sequencing depth and gene

length, making expression

levels comparable between

samples.

Trimmed Mean of M-values

(TMM)

Accounts for differences in the

composition of the RNA

population between samples.

DESeq2 Median of Ratios

Calculates a size factor for

each sample based on the

median of the ratios of

observed counts to a pseudo-

reference sample.

Cross-Platform Combat

An empirical Bayes method for

adjusting for known batch

effects.

Distance-Weighted

Discrimination (DWD)

A method that aims to remove

systematic differences

between platforms while

preserving biological variation.

[8]
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Troubleshooting Guides
Issue 1: After normalization, I still see significant separation of my samples by platform in a

Principal Component Analysis (PCA) plot.

Possible Cause: The chosen normalization method may not have been sufficient to remove

all platform-specific batch effects.

Troubleshooting Steps:

Apply a dedicated batch correction method: If you haven't already, use a tool specifically

designed for batch effect removal, such as ComBat. This can be applied after initial within-

platform normalization.

Investigate other sources of variation: Besides the platform, other factors like sample

processing date or library preparation kit could be contributing to the batch effect. If this

information is available, include it as a covariate in your batch correction model.

Consider a different normalization strategy: If one method fails, it's worth trying an

alternative approach. For example, if Quantile normalization was used, you could try a

method more robust to compositional differences like TMM for RNA-seq data.

Issue 2: My differential expression analysis yields a very high number of significant lncRNAs

when comparing samples from different platforms, even within the same biological condition.

Possible Cause: Incomplete normalization is leading to the identification of platform-specific

technical differences as biological signals.

Troubleshooting Steps:

Visualize the data distributions: Before and after normalization, create boxplots or density

plots of the expression data for each platform. After successful normalization, the

distributions should be more similar.

Re-evaluate your normalization workflow: Ensure that you have applied appropriate within-

platform normalization before attempting cross-platform correction.
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Use a statistical model that accounts for batch: In your differential expression analysis,

include the platform or batch as a covariate in the statistical model (e.g., in DESeq2 or

limma). This can help to disentangle the effects of platform from the biological effects of

interest.

Experimental Protocols
Protocol 1: Normalization of lncRNA Microarray Data
This protocol outlines a general workflow for normalizing lncRNA data from single-color

microarrays (e.g., Affymetrix, Agilent).

Data Import: Load the raw intensity data (e.g., .CEL files for Affymetrix) into your analysis

software (e.g., R with the affy package).

Background Correction: Apply a background correction method to adjust for non-specific

hybridization and scanner noise. The RMA method is commonly used for Affymetrix arrays.

Normalization: Use a normalization method to adjust for technical variations between arrays.

Quantile normalization is a widely used and effective method.[4]

Summarization (for Affymetrix): For arrays with multiple probes per transcript, summarize the

probe-level data into a single expression value per lncRNA. The rma function in the affy

package performs this step.

Quality Control: Generate boxplots and PCA plots of the normalized data to assess the

effectiveness of the normalization and to identify any outlier samples.

Protocol 2: Normalization of lncRNA RNA-seq Data
This protocol provides a standard workflow for normalizing lncRNA count data from an RNA-

seq experiment.

Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of your raw

sequencing reads.

Read Alignment: Align the quality-filtered reads to a reference genome that includes lncRNA

annotations. STAR is a commonly used aligner.
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Quantification: Count the number of reads mapping to each lncRNA. Tools like featureCounts

or Salmon can be used for this step.[7]

Normalization: Apply a normalization method to the raw counts to account for differences in

sequencing depth and library composition. The median-of-ratios method implemented in the

DESeq2 package is a robust choice.

Data Transformation: For visualization and some downstream analyses, it is often beneficial

to apply a variance-stabilizing transformation (e.g., vst in DESeq2) or a log2 transformation

to the normalized counts.
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Caption: A general workflow for normalizing lncRNA expression data from microarray and RNA-

seq platforms.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6897288/
https://www.benchchem.com/product/b022017?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PCA shows platform separation

Apply Batch Correction (e.g., ComBat) Include Batch in DE model Try different normalization

Re-run PCA

Separation reduced?

Proceed with analysis

Yes

Re-evaluate data/methods

No

Click to download full resolution via product page

Caption: A troubleshooting flowchart for addressing platform-specific batch effects observed in

a PCA plot.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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